molecular formula C10H16O2S B14633327 1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester CAS No. 55285-83-1

1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester

Cat. No.: B14633327
CAS No.: 55285-83-1
M. Wt: 200.30 g/mol
InChI Key: ODVAMOHVTIBNMM-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester is an organic compound with a unique structure that combines a cyclohexene ring with carboxylic acid, mercapto, and ethyl ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester typically involves the esterification of 1-Cyclohexene-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexene-1-carboxylic acid: Shares the cyclohexene ring and carboxylic acid group but lacks the mercapto and ethyl ester groups.

    1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester: Similar structure but with different substituents on the cyclohexene ring.

Uniqueness

1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester is unique due to the presence of both mercapto and ethyl ester groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

55285-83-1

Molecular Formula

C10H16O2S

Molecular Weight

200.30 g/mol

IUPAC Name

ethyl 3-methyl-2-sulfanylcyclohexene-1-carboxylate

InChI

InChI=1S/C10H16O2S/c1-3-12-10(11)8-6-4-5-7(2)9(8)13/h7,13H,3-6H2,1-2H3

InChI Key

ODVAMOHVTIBNMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(CCC1)C)S

Origin of Product

United States

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